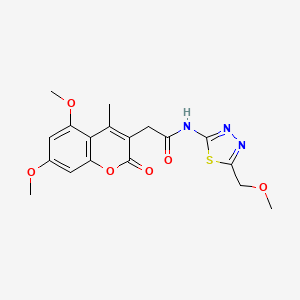
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, substituted with methoxy and methyl groups, and an acetamide linkage to a thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents under acidic conditions.
Introduction of methoxy and methyl groups: These substituents can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the thiadiazole ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Coupling of the chromen-2-one and thiadiazole moieties: This is typically achieved through an acylation reaction using acetic anhydride or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics, where it can be used as a building block for the synthesis of novel materials with desirable electronic properties.
Biological Research: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other signaling proteins, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide can be compared with other chromen-2-one derivatives and thiadiazole-containing compounds. Similar compounds include:
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: This compound lacks the thiadiazole moiety and may have different biological activities and properties.
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the chromen-2-one core and may have different chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C18H19N3O6S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H19N3O6S/c1-9-11(7-14(22)19-18-21-20-15(28-18)8-24-2)17(23)27-13-6-10(25-3)5-12(26-4)16(9)13/h5-6H,7-8H2,1-4H3,(H,19,21,22) |
InChI Key |
CQMODYREDASRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



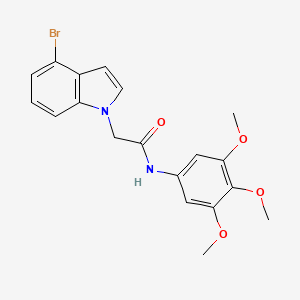
![N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B11019244.png)
![3-(1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11019254.png)
![3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11019261.png)
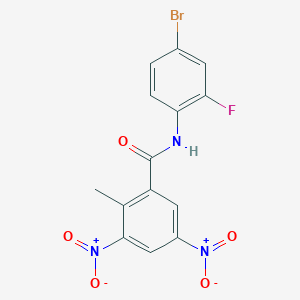
![Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11019273.png)
![4-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B11019274.png)
![1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11019283.png)

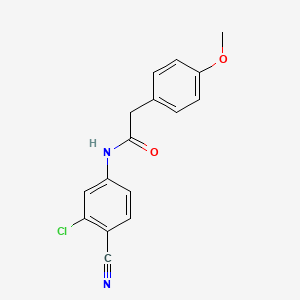
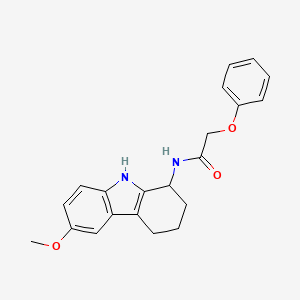
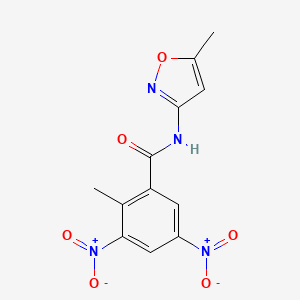
![4-[(3-Methoxypropyl)carbamoyl]phenyl acetate](/img/structure/B11019309.png)
